2-(2,2-dimethyloxolan-3-yl)acetaldehyde
Description
2-(2,2-Dimethyloxolan-3-yl)acetaldehyde is a cyclic aldehyde with a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.22 g/mol . Its structure comprises a tetrahydrofuran (oxolane) ring substituted with two methyl groups at the 2-position and an acetaldehyde moiety at the 3-position (SMILES: CC1(C(CCO1)CC=O)C). The compound’s InChIKey (QUHWWCMGQARBIB-UHFFFAOYSA-N) highlights its stereochemical uniqueness .
Properties
CAS No. |
1822642-47-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethyloxolan-3-yl)acetaldehyde typically involves the reaction of 2,2-dimethyloxolane with an appropriate aldehyde precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dimethyloxolan-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often used.
Major Products Formed
Oxidation: 2-(2,2-dimethyloxolan-3-yl)acetic acid.
Reduction: 2-(2,2-dimethyloxolan-3-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-dimethyloxolan-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyloxolan-3-yl)acetaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
This section compares 2-(2,2-dimethyloxolan-3-yl)acetaldehyde with structurally or functionally related aldehydes and derivatives, emphasizing molecular features, applications, and key differences.
Cyclohexylidene Acetaldehydes (DMCHA Isomers)
Compounds : (Z)- and (E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde (DMCHA)
- Molecular Formula : C₁₀H₁₆O
- Molecular Weight : 152.21 g/mol
- Structural Features : Six-membered cyclohexene ring with dimethyl groups and an exocyclic aldehyde.
- Applications : Key pheromones in beetles (e.g., cotton boll weevil, pepper weevil) .
- Key Differences: DMCHA isomers possess a non-oxygenated cyclohexene ring, enhancing hydrophobicity and volatility compared to the oxygen-containing oxolane ring in the target compound. The target compound’s smaller ring size (5-membered vs.
3-Ylideneoxindole Derivatives
Compound : Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate
- Molecular Formula: C₁₃H₁₃NO₃
- Molecular Weight : 243.25 g/mol
- Structural Features : Oxindole core with a ylidene group and ester functionality.
- Applications : Privileged intermediates in asymmetric catalysis, cycloadditions, and pharmaceutical synthesis .
- Key Differences: The target compound lacks the aromatic oxindole core and instead features a saturated oxolane ring, limiting π-π interactions but enhancing conformational flexibility. The aldehyde group in the target compound may offer distinct reactivity (e.g., enolate formation) compared to the ester in ylideneoxindoles.
Carboxylic Acid Derivative
Compound : 2-(2,2-Dimethyloxolan-3-yl)acetic acid
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.19 g/mol
- Structural Features : Oxidized form of the target compound, with a carboxylic acid replacing the aldehyde.
- Applications : Lab reagent (discontinued commercial availability) .
- Key Differences :
- The carboxylic acid group increases polarity and hydrogen-bonding capacity, making it more water-soluble than the aldehyde.
- Oxidation state differences suggest divergent synthetic applications (e.g., carboxylate salts vs. aldehyde-based condensations).
Simple Acetaldehyde
Compound : Acetaldehyde (CH₃CHO)
- Molecular Formula : C₂H₄O
- Molecular Weight : 44.05 g/mol
- Applications : Wine aroma contributor (~30–150 mg/L in vinification) and atmospheric pollutant (artifact formation in ozone-rich environments) .
- Key Differences: The target compound’s bulky oxolane ring reduces volatility and may confer stability against oxidation compared to simple acetaldehyde. Unlike acetaldehyde, the target compound is unlikely to participate in microbial metabolism (e.g., yeast-derived ethanol oxidation) .
Other Oxolan Derivatives
Compounds :
- 2-{3-[(tert-Butyldimethylsilyl)oxy]oxolan-3-yl}acetaldehyde (C₁₂H₂₄O₃Si)
- 2-(3-Acetyloxy-2,5-dioxo-oxolan-3-yl)acetic acid (C₈H₈O₇)
- Key Differences :
- Substituent Effects : The tert-butyldimethylsilyl group in enhances steric bulk and lipophilicity, while the acetyloxy and dioxo groups in increase electrophilicity.
- Reactivity : The target compound’s dimethyl groups may stabilize the oxolane ring against ring-opening reactions compared to more electron-deficient derivatives.
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